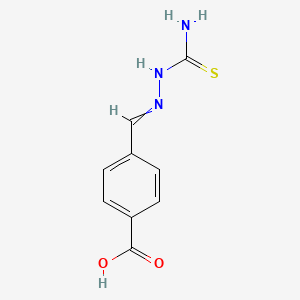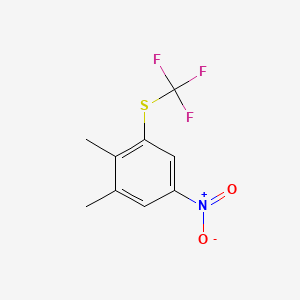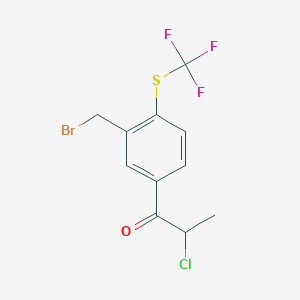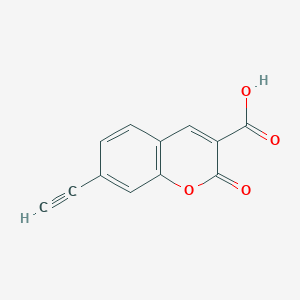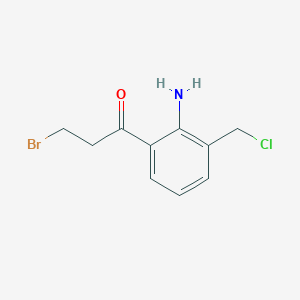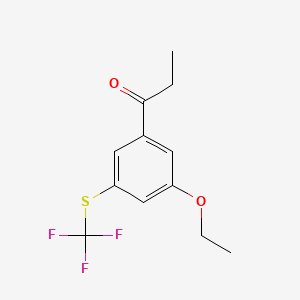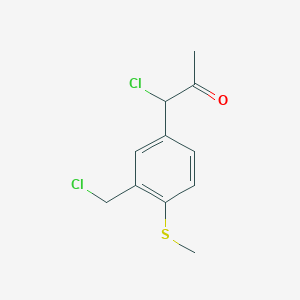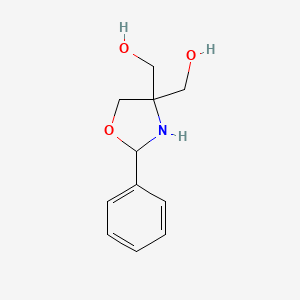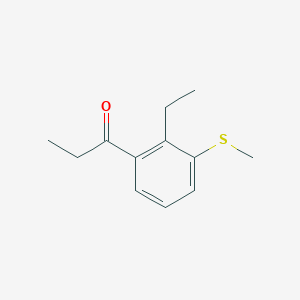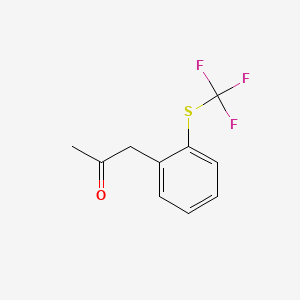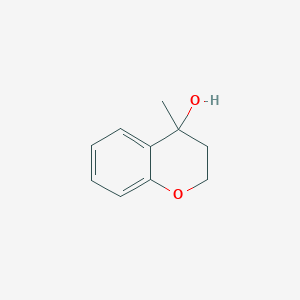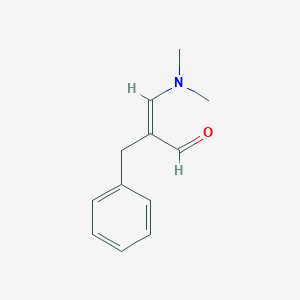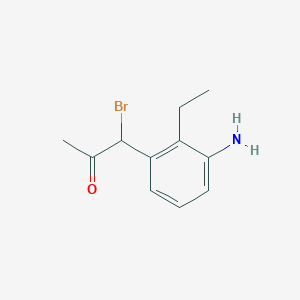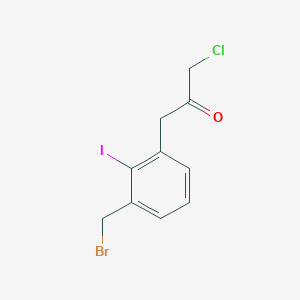![molecular formula C14H21NO3 B14060030 Tert-butyl 2-amino-3-[4-(hydroxymethyl)phenyl]propanoate](/img/structure/B14060030.png)
Tert-butyl 2-amino-3-[4-(hydroxymethyl)phenyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-boc-amino-ethyl)-phenyl]-methanol: is a chemical compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol . It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group attached to an ethyl chain, which is further connected to a phenyl ring bearing a methanol group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-boc-amino-ethyl)-phenyl]-methanol typically involves the protection of an amino group using the Boc group. The Boc protection is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods: In an industrial setting, the synthesis of [4-(2-boc-amino-ethyl)-phenyl]-methanol can be scaled up by optimizing the reaction conditions. This includes using larger quantities of reagents and solvents, as well as employing continuous flow reactors to enhance the efficiency and yield of the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-(2-boc-amino-ethyl)-phenyl]-methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: HNO3, Br2, various solvents and temperatures.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Nitro compounds, halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: [4-(2-boc-amino-ethyl)-phenyl]-methanol is used as an intermediate in the synthesis of various organic compounds. Its Boc-protected amino group allows for selective deprotection and further functionalization, making it valuable in the preparation of peptides and other complex molecules .
Biology and Medicine: In biological research, this compound is used to study the effects of Boc-protected amino groups on biological systems. It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and enzyme inhibitors .
Industry: Industrially, [4-(2-boc-amino-ethyl)-phenyl]-methanol is employed in the production of fine chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable component in the manufacturing of specialty chemicals .
Wirkmechanismus
The mechanism of action of [4-(2-boc-amino-ethyl)-phenyl]-methanol primarily involves its role as a protected intermediate in organic synthesis. The Boc group provides stability to the amino group, preventing unwanted side reactions during synthetic processes. Upon deprotection, the free amino group can participate in various chemical reactions, facilitating the formation of desired products .
Vergleich Mit ähnlichen Verbindungen
[4-(2-boc-amino-ethyl)-phenyl]-methanol: C14H21NO3
[4-(2-amino-ethyl)-phenyl]-methanol: C9H13NO
[4-(2-boc-amino-ethyl)-phenyl]-ethanol: C14H21NO3
Uniqueness: [4-(2-boc-amino-ethyl)-phenyl]-methanol is unique due to its Boc-protected amino group, which provides stability and selectivity in synthetic reactions. This protection allows for controlled deprotection and subsequent functionalization, making it a valuable intermediate in the synthesis of complex molecules .
Eigenschaften
Molekularformel |
C14H21NO3 |
|---|---|
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
tert-butyl 2-amino-3-[4-(hydroxymethyl)phenyl]propanoate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)12(15)8-10-4-6-11(9-16)7-5-10/h4-7,12,16H,8-9,15H2,1-3H3 |
InChI-Schlüssel |
RAFYXCPSYWAOID-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


